molecular formula C12H5F5N2 B14661711 Diazene, (pentafluorophenyl)phenyl- CAS No. 40474-31-5

Diazene, (pentafluorophenyl)phenyl-

Cat. No.: B14661711
CAS No.: 40474-31-5
M. Wt: 272.17 g/mol
InChI Key: BMCAYVUKZRCOSD-UHFFFAOYSA-N
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Description

Diazene, (pentafluorophenyl)phenyl- is a chemical compound with the molecular formula C12H5F5N2. It is a derivative of diazene, where one phenyl group is substituted with a pentafluorophenyl group. This compound is known for its unique chemical properties due to the presence of both phenyl and pentafluorophenyl groups, which impart distinct electronic and steric characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (pentafluorophenyl)phenyl- typically involves the reaction of pentafluorophenylhydrazine with phenyl diazonium salts. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diazene linkage.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diazene, (pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.

    Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted phenyl or pentafluorophenyl compounds.

Scientific Research Applications

Diazene, (pentafluorophenyl)phenyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Diazene, (pentafluorophenyl)phenyl- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence pathways related to oxidative stress, signal transduction, and gene expression.

Comparison with Similar Compounds

  • Diazene, bis(pentafluorophenyl)-
  • Diazene, bis(phenyl)-
  • Pentafluorophenylhydrazine

Comparison: Diazene, (pentafluorophenyl)phenyl- is unique due to the presence of both phenyl and pentafluorophenyl groups, which provide a balance of electronic and steric effects. This makes it more versatile in chemical reactions compared to its analogs, which may have only phenyl or pentafluorophenyl groups.

Properties

CAS No.

40474-31-5

Molecular Formula

C12H5F5N2

Molecular Weight

272.17 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-phenyldiazene

InChI

InChI=1S/C12H5F5N2/c13-7-8(14)10(16)12(11(17)9(7)15)19-18-6-4-2-1-3-5-6/h1-5H

InChI Key

BMCAYVUKZRCOSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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